2-Bromo-4-methyl-6-nitroquinoline
Overview
Description
2-Bromo-4-methyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline core with bromine, methyl, and nitro substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-6-nitroquinoline can be achieved through several methods. One common approach involves the bromination of 4-methylquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid as reagents . Another method involves the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, cobalt oxide catalysts.
Reduction: Zinc, acetic acid.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinolines.
Scientific Research Applications
2-Bromo-4-methyl-6-nitroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-6-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The bromine and methyl groups also contribute to the compound’s reactivity and specificity in biological systems .
Comparison with Similar Compounds
- 2-Bromo-4-methylquinoline
- 4-Methyl-6-nitroquinoline
- 2-Bromo-6-nitroquinoline
Comparison: 2-Bromo-4-methyl-6-nitroquinoline is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the quinoline core.
Properties
IUPAC Name |
2-bromo-4-methyl-6-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLHBVMNWJSSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287627 | |
Record name | 2-bromo-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-15-7 | |
Record name | NSC51814 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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